Benzo[d]oxazole-2-carbohydrazide
Overview
Description
Benzo[d]oxazole-2-carbohydrazide is a heterocyclic compound featuring a benzoxazole ring fused with a carbohydrazide group. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The benzoxazole moiety is known for its wide range of pharmacological properties, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzo[d]oxazole-2-carbohydrazide typically involves the reaction of 2-aminophenol with various reagents to form the benzoxazole ring, followed by the introduction of the carbohydrazide group. One common method includes:
Formation of Benzoxazole Ring: Reacting 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide and subsequent refluxing to form benzo[d]oxazole-2-thiol.
Introduction of Carbohydrazide Group: The benzo[d]oxazole-2-thiol is then reacted with hydrazine hydrate to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Benzo[d]oxazole-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The carbohydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Benzo[d]oxazole-2-carbohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of benzo[d]oxazole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to specific enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis .
Comparison with Similar Compounds
Benzoxazole: Shares the benzoxazole ring but lacks the carbohydrazide group.
Benzofuran: Another heterocyclic compound with a similar structure but different biological activities.
Isoxazole: Contains an isoxazole ring, which is structurally similar but has distinct chemical properties.
Uniqueness: Benzo[d]oxazole-2-carbohydrazide is unique due to the presence of both the benzoxazole ring and the carbohydrazide group, which confer distinct biological activities and chemical reactivity. This combination makes it a versatile compound in various research and industrial applications.
Biological Activity
Benzo[d]oxazole-2-carbohydrazide (BOC) is a compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly its antitumor and antimicrobial properties. This article delves into the various aspects of BOC's biological activity, supported by research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a benzo[d]oxazole ring fused with a carbohydrazide functional group. Its chemical formula is , and it features a hydrazine-like moiety that enhances its reactivity with biological targets. The compound's structure allows for modifications that can lead to derivatives with improved pharmacological properties .
Antitumor Activity
Research indicates that BOC exhibits significant antitumor activity against various cancer cell lines, including those that are drug-resistant. The mechanisms underlying this activity include:
- Inhibition of Cellular Processes : BOC interferes with critical cellular processes essential for cancer cell growth and survival. This includes the modulation of apoptosis pathways and cell cycle regulation .
- Targeting Specific Enzymes : The compound may inhibit key enzymes involved in cancer progression, although specific targets remain under investigation .
Case Studies
- In Vitro Studies : In a study evaluating the cytotoxic effects of BOC on various cancer cell lines, it was found to significantly reduce cell viability in a dose-dependent manner, particularly in multidrug-resistant cells .
- Mechanistic Insights : Further investigations revealed that BOC induces apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins like Bcl-2 .
Antimicrobial Activity
In addition to its antitumor properties, BOC also demonstrates promising antimicrobial activity against various bacterial strains. The proposed mechanisms include:
- Inhibition of Cell Wall Synthesis : BOC's interaction with bacterial enzymes involved in cell wall synthesis has been suggested as a primary mechanism for its antimicrobial effects .
- Broad-Spectrum Efficacy : Studies have shown that derivatives of BOC exhibit activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Research Findings
A summary of key research findings related to the biological activity of this compound is presented in the table below:
Structural Modifications and Derivatives
The versatility of BOC's structure allows researchers to create derivatives with potentially enhanced biological activities. By modifying functional groups on the benzo[d]oxazole core, new compounds can be synthesized for further evaluation. This approach facilitates the exploration of structure-activity relationships (SAR) critical for drug development .
Properties
IUPAC Name |
1,3-benzoxazole-2-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHNEIIQEKUELV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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